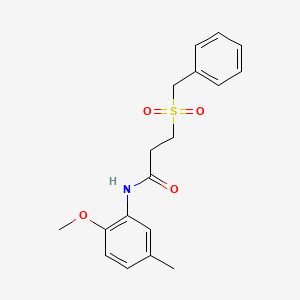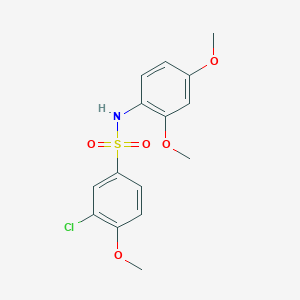![molecular formula C19H16N4O3S B4188300 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4188300.png)
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone
Overview
Description
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In agriculture, it has been found to act as a potent insecticide by inhibiting the activity of acetylcholinesterase, an enzyme essential for the normal functioning of the nervous system in insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone also vary depending on its application. In medicine, this compound has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in the programmed cell death process. It has also been found to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response. In agriculture, this compound has been found to cause paralysis and death in insects by disrupting their nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works at the molecular level. Additionally, research can be conducted to optimize its chemical structure to improve its biological activity and reduce off-target effects. Finally, research can be conducted to explore its potential applications in other fields, such as materials science and environmental science.
In conclusion, 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutic agents, insecticides, and materials.
Scientific Research Applications
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to possess anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its pesticidal properties. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
1-(3-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-11-22-18(14-7-4-3-5-8-14)20-21-19(22)27-13-17(24)15-9-6-10-16(12-15)23(25)26/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILIRCWOECIQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188220.png)
![3-{1,3-dioxo-5-[(2-thienylacetyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4188226.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylurea](/img/structure/B4188234.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide](/img/structure/B4188249.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4188274.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4188288.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4188290.png)

![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)


![1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4188327.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)